Superior EAAT2 Potency and Selectivity Over Analogs
WAY-213613 demonstrates the highest potency for human EAAT2 among structurally related aryl-ether aspartic acid analogs, with an IC50 of 85 ± 5 nM [1]. This is approximately 1.7-fold more potent than the next most active compound in the series, WAY-213394 (IC50 = 145 ± 22 nM) [1]. Moreover, WAY-213613 exhibits 59-fold and 45-fold selectivity for EAAT2 over EAAT1 (IC50 = 5 μM) and EAAT3 (IC50 = 3.8 μM), respectively [1]. In contrast, WAY-213394 shows only 15-fold selectivity over EAAT1 and EAAT3, while the non-selective EAAT inhibitor DL-TBOA displays IC50 values of 6 μM for EAAT2 and EAAT3, and 70 μM for EAAT1 .
| Evidence Dimension | Inhibitory potency at human EAAT2 |
|---|---|
| Target Compound Data | IC50 = 85 ± 5 nM |
| Comparator Or Baseline | WAY-213394: IC50 = 145 ± 22 nM; WAY-212922: IC50 = 157 ± 11 nM; WAY-211686: IC50 = 190 ± 10 nM |
| Quantified Difference | 1.7-fold to 2.2-fold more potent than analogs |
| Conditions | HEK293 cells transiently expressing human EAAT2; [3H]-D-aspartate uptake assay |
Why This Matters
Higher potency at the primary target enables lower effective concentrations in experimental systems, reducing potential off-target effects and improving assay signal-to-noise ratios.
- [1] Dunlop J, et al. Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2. Mol Pharmacol. 2005 Oct;68(4):974-82. View Source
